molecular formula C17H15NO5S B13365150 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13365150
M. Wt: 345.4 g/mol
InChI Key: UIZCNPQQMQXUFU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form 2,3-dihydrobenzo[b][1,4]dioxin. This intermediate is then subjected to further functionalization to introduce the oxoethyl and methylthio groups. The final step involves the esterification with nicotinic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the choice of solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both oxoethyl and methylthio groups, along with the nicotinate moiety, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H15NO5S/c1-24-16-12(3-2-6-18-16)17(20)23-10-13(19)11-4-5-14-15(9-11)22-8-7-21-14/h2-6,9H,7-8,10H2,1H3

InChI Key

UIZCNPQQMQXUFU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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